(4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate
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Overview
Description
(4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a sulfonylamino group, and a pentanoate ester. It is primarily used in scientific research and development, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with acetic anhydride, followed by cyclization. The sulfonylamino group is introduced via sulfonylation reactions, using reagents such as sulfonyl chlorides. The final step involves esterification to form the pentanoate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate undergoes various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form quinones.
Reduction: The sulfonylamino group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, modulating their activity. The sulfonylamino group can form hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(4-methyl-2-oxochromen-7-yl) furan-2-carboxylate: Shares the chromen-2-one core but has a different ester group.
(4-butyl-7-methyl-2-oxochromen-5-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]hexanoate: Similar structure but with a butyl group and a hexanoate ester.
Uniqueness
The uniqueness of (4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H25NO6S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C23H25NO6S/c1-5-15(3)22(24-31(27,28)18-9-6-14(2)7-10-18)23(26)29-17-8-11-19-16(4)12-21(25)30-20(19)13-17/h6-13,15,22,24H,5H2,1-4H3/t15-,22+/m1/s1 |
InChI Key |
GOPRETXYMFPZDN-QRQCRPRQSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CCC(C)C(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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